molecular formula C18H17N3O3 B12460879 N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide

Cat. No.: B12460879
M. Wt: 323.3 g/mol
InChI Key: DFEUJLWUCFSYFQ-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide typically involves the reaction between an indole derivative and a nitrobenzoyl chloride. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and fungal infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is unique due to its specific combination of an indole moiety and a nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C18H17N3O3/c1-12(10-14-11-19-17-5-3-2-4-16(14)17)20-18(22)13-6-8-15(9-7-13)21(23)24/h2-9,11-12,19H,10H2,1H3,(H,20,22)

InChI Key

DFEUJLWUCFSYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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